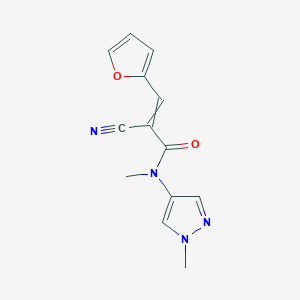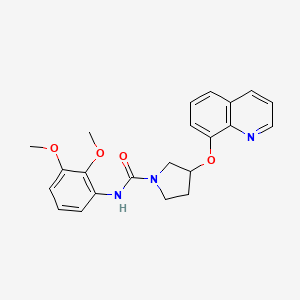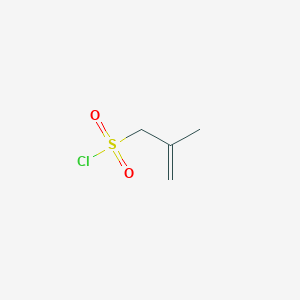
(4-(6-(4-Chlorophenyl)pyridazin-3-yl)piperazin-1-yl)(6-chloropyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The presence of chlorophenyl, pyridazinyl, piperazinyl, and chloropyridinyl groups contribute to its unique properties.
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular formula of C20H17Cl2N5O and a molecular weight of 414.29.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- Research has explored the synthesis of novel compounds with potential for various applications, including antimicrobial and anticancer activities. For example, the synthesis of pyridazine derivatives has been reported, highlighting methods to create new molecules that could serve as building blocks for further pharmacological studies (Gaby et al., 2003). Similar studies focus on creating derivatives with specific structural features aimed at enhancing biological activity or understanding molecular interactions (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antimicrobial Applications
- Some derivatives have been synthesized and evaluated for their potential in treating cancer and infections. For instance, certain piperazine and pyridine derivatives have been studied for their anticancer and antimicrobial efficacy, suggesting that structurally similar compounds might also hold therapeutic value (Katariya, Vennapu, & Shah, 2021).
Molecular Interaction Studies
- Understanding the molecular interactions of compounds with specific receptors can provide insights into their potential as therapeutic agents. Research into compounds with similar structures has focused on their interaction with cannabinoid receptors, offering a foundation for exploring the therapeutic potentials of new derivatives (Shim et al., 2002).
Structural and Electronic Properties
- Investigations into the structural and electronic properties of anticonvulsant drugs, including studies on crystal structures and molecular-orbital calculations, provide a deeper understanding of how structural variations can impact biological activity and drug design (Georges et al., 1989).
Novel Synthesis Methods
- Novel synthesis methods for creating diverse derivatives from pyridazine compounds have been developed, highlighting the versatility of these chemical frameworks for generating molecules with potential scientific and therapeutic applications (Youssef et al., 2005).
Propriétés
IUPAC Name |
[4-[6-(4-chlorophenyl)pyridazin-3-yl]piperazin-1-yl]-(6-chloropyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N5O/c21-16-4-1-14(2-5-16)17-6-8-19(25-24-17)26-9-11-27(12-10-26)20(28)15-3-7-18(22)23-13-15/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLOJUISNFFIVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)Cl)C(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

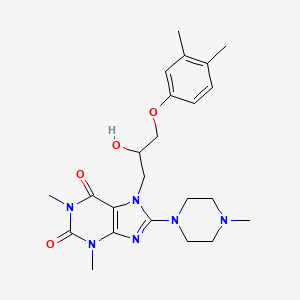
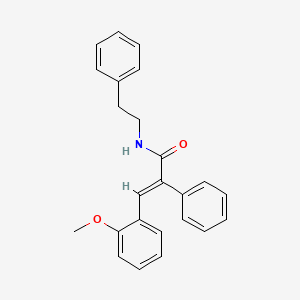

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2597774.png)

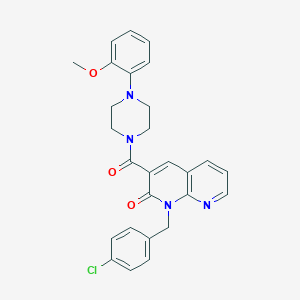
![N-[4-(acetylamino)phenyl]-2-chloropropanamide](/img/structure/B2597779.png)
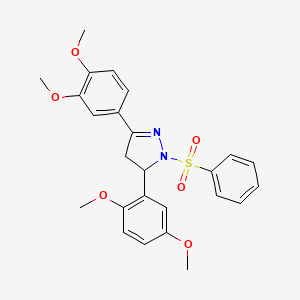
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2597782.png)
![2-((3-methylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597785.png)
![2-(4-Butoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2597786.png)
